8-Bromo-5-fluoro-6-methoxyquinoline
Overview
Description
8-Bromo-5-fluoro-6-methoxyquinoline is a quinoline derivative with the molecular formula C10H7BrFNO. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to the quinoline ring. Quinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoro-6-methoxyquinoline typically involves electrophilic substitution reactions. One common method is the direct fluorination of 6-methoxyquinoline at the 5-position, followed by bromination at the 8-position. The reaction conditions often include the use of fluorinating agents such as Selectfluor and brominating agents like N-bromosuccinimide (NBS) under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-fluoro-6-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitutions are common, where the bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
8-Bromo-5-fluoro-6-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Chemical Research: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic synthesis protocols.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 6-Methoxyquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison
Compared to these similar compounds, 8-Bromo-5-fluoro-6-methoxyquinoline is unique due to the combination of bromine, fluorine, and methoxy groups. This unique substitution pattern can result in different chemical reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
8-bromo-5-fluoro-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPRIZUYHXTIKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1F)C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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